tert-Butyl (2-amino-6-bromophenyl)carbamate
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Overview
Description
tert-Butyl (2-amino-6-bromophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis. The compound is characterized by the presence of a tert-butyl group, an amino group, and a bromine atom attached to a phenyl ring. This structure imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-amino-6-bromophenyl)carbamate typically involves the reaction of 2-amino-6-bromophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of a carbamate intermediate, which is then converted to the final product by the elimination of carbon dioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbamate intermediate.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-amino-6-bromophenyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group in the compound can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or nitric acid (HNO3).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted carbamates with various functional groups replacing the bromine atom.
Oxidation Reactions: Formation of nitroso or nitro derivatives.
Reduction Reactions: Formation of aniline derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-amino-6-bromophenyl)carbamate is widely used as a protecting group for amines in peptide synthesis and other organic transformations. It allows for selective reactions on other functional groups while protecting the amine from unwanted reactions.
Biology: In biological research, the compound is used to modify peptides and proteins, enabling the study of their structure and function. It is also used in the synthesis of biologically active molecules and drug candidates.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It helps in stabilizing the amine groups during the synthesis and purification processes.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-butyl (2-amino-6-bromophenyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from nucleophilic attack. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions.
Molecular Targets and Pathways: The primary molecular target of this compound is the amine group in peptides and proteins. The compound interacts with the amine through the formation of a carbamate bond, which can be cleaved under specific conditions to release the free amine.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the bromine and amino groups on the phenyl ring.
tert-Butyl (2-amino-4-bromophenyl)carbamate: Similar but with the bromine atom at the 4-position instead of the 6-position.
tert-Butyl (2-amino-6-chlorophenyl)carbamate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness: tert-Butyl (2-amino-6-bromophenyl)carbamate is unique due to the presence of both the amino and bromine groups on the phenyl ring. This combination imparts distinct chemical reactivity and makes it suitable for specific synthetic applications where selective reactions are required.
Properties
IUPAC Name |
tert-butyl N-(2-amino-6-bromophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSGCPJZDGFDJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-88-2 |
Source
|
Record name | 1017781-88-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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